N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is primarily classified as an impurity related to fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder and depression. Its structural complexity arises from the presence of multiple functional groups, including an amine, ether, and a trifluoromethyl phenyl moiety.
The synthesis of N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine typically involves several steps:
This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product .
The molecular structure of N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine can be described as follows:
The structural representation can be visualized using software tools that generate three-dimensional models based on the SMILES notation provided: COCCCC\C(=N/OCCNC(CC(=O)O)C(=O)O)\c1ccc(cc1)C(F)(F)F .
N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications in drug design and development .
The mechanism of action for N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine is closely related to its interactions within biological systems:
Quantitative data on its efficacy and potency would require further experimental validation through pharmacological studies .
The physical and chemical properties of N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine include:
These properties are crucial for determining its handling, storage conditions, and suitability for various applications in research and industry .
N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine has potential applications in:
Further studies are needed to fully elucidate its biological activity and therapeutic potential within medicinal chemistry frameworks .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2